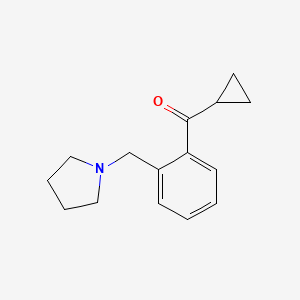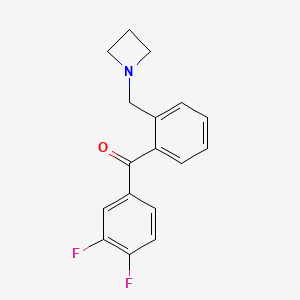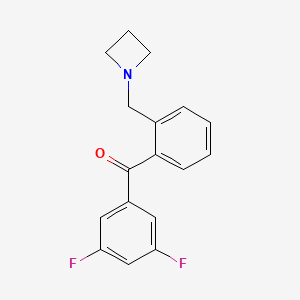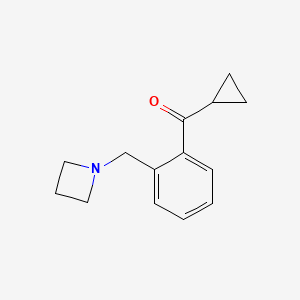
(4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" is a complex organic molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The structure of the compound suggests the presence of a pyrrole ring, a ketone functional group, and chloro-fluoro substituted phenyl rings. These structural features are often found in molecules with pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a one-pot synthesis method for pyrrole derivatives, which could be relevant to the synthesis of the target compound, was reported using acetophenone and trimethylacetaldehyde with TosMIC and a mild base . Another synthesis approach for a pyrazole derivative with a chloro-fluoro substituted phenyl ring was achieved through a multi-step process involving treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, followed by reactions with ethyl trifluoroacetate and hydrazine . These methods highlight the importance of careful selection of reagents and conditions to obtain the desired product with good yields.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been characterized using spectroscopic and X-ray diffraction methods. For example, a related compound with a chlorobenzoyloxy group was found to crystallize in the monoclinic space group, with specific cell parameters and exhibited intermolecular hydrogen bonds . These structural analyses are crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their functional groups. The ketone group is typically involved in nucleophilic addition reactions, while the pyrrole ring can participate in electrophilic substitution reactions. The presence of halogens on the phenyl rings may also influence the reactivity, as seen in the synthesis of pyrazole derivatives where the halogeno function was essential for the reaction to proceed .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of halogens and the ketone group can affect the compound's polarity, solubility, and boiling point. The intermolecular hydrogen bonds observed in related structures suggest that these compounds may have higher melting points and boiling points due to increased intermolecular forces . These properties are important for the compound's stability, solubility in various solvents, and its behavior in biological systems.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis of related compounds, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, involves a three-step substitution reaction. These processes are essential for obtaining the final compound with desired properties (Huang et al., 2021).
- Crystal Structure and DFT Study : The structural confirmation of similar compounds is achieved through various spectroscopic methods and mass spectrometry. Additionally, Density Functional Theory (DFT) calculations help in understanding the molecular structures and physicochemical properties (Huang et al., 2021).
Molecular Interactions and Properties
- Lone Pair-π Interaction and Halogen Bonding : The study of crystal packing of related derivatives, such as 1,2,4-oxadiazole derivatives, shows the role of non-covalent interactions like lone pair-π interactions and halogen bonds. These interactions are crucial in stabilizing molecular structures (Sharma et al., 2019).
- Antimicrobial Activity : Certain derivatives, like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and shown to possess significant antimicrobial activity. This highlights potential applications in the development of new antimicrobial agents (Kumar et al., 2012).
Antiviral and Antitumor Activities
- Antiviral Activity : Compounds with structural similarities have demonstrated promising in vitro antiviral activities. This suggests potential applications in the development of antiviral drugs (Ali et al., 2007).
- Antitumor Activity : The synthesis of compounds like 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone shows distinct inhibition on the proliferation of various cancer cell lines, indicating its potential application in cancer research (Tang & Fu, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJDHNVZGVJALW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643939 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-41-2 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1327304.png)
![Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1327305.png)
![Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1327306.png)
![Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1327307.png)



![Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327312.png)
![Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327313.png)
![Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327314.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327317.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone](/img/structure/B1327319.png)